![molecular formula C18H21FN4O4 B2941695 N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(5-methylisoxazol-3-yl)oxalamide CAS No. 941976-59-6](/img/structure/B2941695.png)
N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(5-methylisoxazol-3-yl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(5-methylisoxazol-3-yl)oxalamide, commonly known as Compound A, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. The compound was first synthesized in 2012 by a team of researchers at the University of California, San Francisco. Since then, it has been the subject of several studies investigating its mechanism of action and potential uses.
Aplicaciones Científicas De Investigación
Neurokinin-1 Receptor Antagonism
N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(5-methylisoxazol-3-yl)oxalamide has been studied for its role as a neurokinin-1 (NK1) receptor antagonist. Harrison et al. (2001) developed a compound with similar characteristics, demonstrating effectiveness in pre-clinical tests relevant to clinical efficacy in conditions like emesis and depression (Harrison et al., 2001).
Antimicrobial and Antitubercular Activities
Research by Mamatha et al. (2019) on a compound structurally related to N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(5-methylisoxazol-3-yl)oxalamide revealed significant antimicrobial and antitubercular activities. This study highlights the compound's potential in addressing infectious diseases (Mamatha et al., 2019).
Orexin Receptor Antagonism and Binge Eating
Piccoli et al. (2012) explored the effects of a compound with similarities to N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(5-methylisoxazol-3-yl)oxalamide on compulsive food consumption. Their study suggests a major role of orexin receptor mechanisms in binge eating, indicating potential therapeutic applications for eating disorders (Piccoli et al., 2012).
Anticancer Potential
Fang et al. (2016) synthesized novel compounds, including one structurally similar to N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(5-methylisoxazol-3-yl)oxalamide, and evaluated them for antitumor activities. These compounds showed moderate to high levels of antitumor activities against various cancer cell lines (Fang et al., 2016).
Synthesis and Characterization
Wielgus et al. (2015) conducted structural and spectral studies on linezolid and its synthetic precursors, which share structural features with N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(5-methylisoxazol-3-yl)oxalamide. Their research provides insights into the molecular characteristics and synthesis processes of such compounds (Wielgus et al., 2015).
Propiedades
IUPAC Name |
N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O4/c1-12-10-16(22-27-12)21-18(25)17(24)20-11-15(23-6-8-26-9-7-23)13-2-4-14(19)5-3-13/h2-5,10,15H,6-9,11H2,1H3,(H,20,24)(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDIZZEDWGFOHPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(4-fluorophenyl)-2-morpholinoethyl)-N2-(5-methylisoxazol-3-yl)oxalamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.